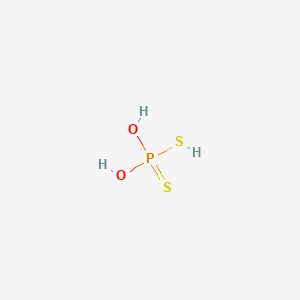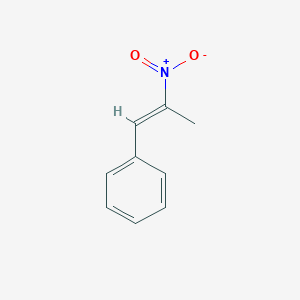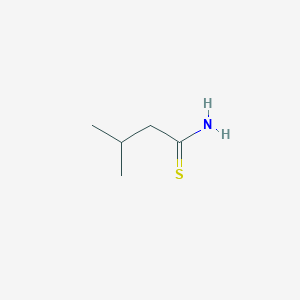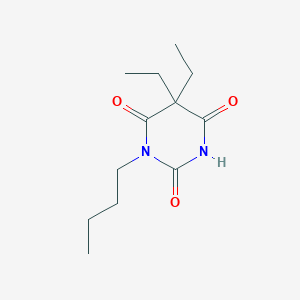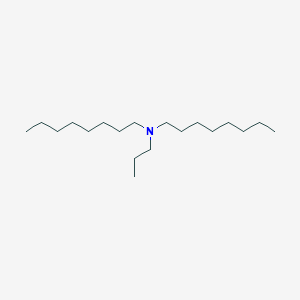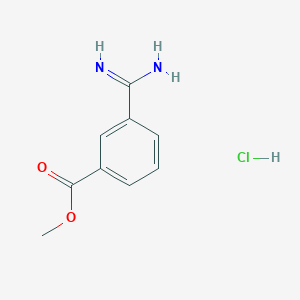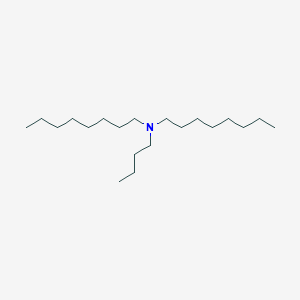
N-Butyldioctylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyldioctylamine is a chemical compound that belongs to the class of aliphatic amines. It is also known as 1-Butyl-8-octylamine or BOA. This compound is widely used in scientific research due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of N-Butyldioctylamine is not fully understood. However, it is believed that it works by forming a monolayer on the surface of the particles, which reduces the surface tension and stabilizes the particles.
Effets Biochimiques Et Physiologiques
N-Butyldioctylamine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause irritation to the skin and eyes. It is recommended to handle this compound with care and use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Butyldioctylamine in lab experiments is its ability to stabilize nanoparticles and other materials. It is also relatively easy to synthesize and purify. However, this compound has limitations such as its potential toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for the use of N-Butyldioctylamine in scientific research. One potential area is the synthesis of metal nanoparticles with specific shapes and sizes for various applications. Another area is the use of this compound in the preparation of new materials with unique properties. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of N-Butyldioctylamine.
Méthodes De Synthèse
The synthesis of N-Butyldioctylamine is done by reacting octylamine and butylamine in the presence of a catalyst. The reaction takes place at a temperature of around 100°C. The product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
N-Butyldioctylamine has been extensively used in scientific research as a surfactant, emulsifier, and dispersant. It is used in the preparation of nanoparticles, polymers, and other materials. This compound has also been used in the synthesis of metal nanoparticles, which have potential applications in various fields such as catalysis, electronics, and medicine.
Propriétés
Numéro CAS |
15959-40-7 |
|---|---|
Nom du produit |
N-Butyldioctylamine |
Formule moléculaire |
C20H43N |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
N-butyl-N-octyloctan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-10-12-14-16-19-21(18-9-6-3)20-17-15-13-11-8-5-2/h4-20H2,1-3H3 |
Clé InChI |
RCIGOSUMVYRJEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCN(CCCC)CCCCCCCC |
Autres numéros CAS |
15959-40-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




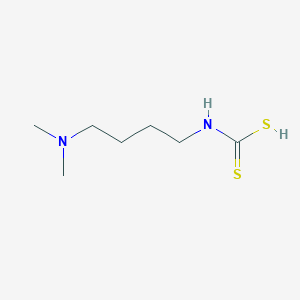

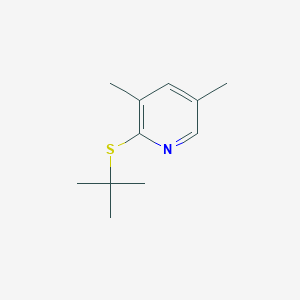
![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

